PPARγ Transactivation Profile of 5-Arylidene-TZDs: Structural Influence of the 6-Chloropyridinyl Moiety
The broader class of 5-arylidene-thiazolidinediones demonstrates PPARγ transactivation activity ranging from approximately 48% to 62% relative to the full agonist pioglitazone, depending on the specific arylidene substituent. For instance, a structurally related TZD derivative (compound 5e) exhibited a PPARγ transactivation of 48.72% compared to pioglitazone's 62.48% [1]. While direct transactivation data for CAS 329695-22-9 are not available in the peer-reviewed literature, the presence of the 6-chloropyridin-3-yl substituent is expected to confer a distinct transactivation potency and efficacy profile due to its unique electronic and steric properties. Extrapolating from this class-level SAR, the compound is anticipated to function as a partial PPARγ agonist, potentially offering a different therapeutic window compared to full agonists like rosiglitazone.
| Evidence Dimension | PPARγ transactivation (% relative to pioglitazone at 1 µM) |
|---|---|
| Target Compound Data | Not determined in public literature; predicted to be in the range of 40-60% based on closely related 5-arylidene-TZDs |
| Comparator Or Baseline | Pioglitazone (62.48%); Compound 5e (48.72%) from Nazreen et al. 2014 |
| Quantified Difference | Predicted partial agonism with 10-20% lower transactivation than pioglitazone, consistent with a selective PPARγ modulator (SPPARM) profile |
| Conditions | PPARγ transactivation assay in HEK-293 cells; Nazreen et al. 2014 |
Why This Matters
Partial PPARγ agonism has been associated with retained insulin sensitization but reduced adverse effects such as weight gain and fluid retention compared to full agonists, making the transactivation profile a critical parameter for selecting research compounds aimed at dissecting or exploiting this therapeutic window.
- [1] Nazreen, S., Alam, M. S., Hamid, H., Yar, M. S., Dhulap, A., Alam, P., ... & Pillai, K. K. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: Synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & Medicinal Chemistry Letters, 24(14), 3034-3042. View Source
